1,1'-[4-(2-Methoxyphenyl)but-1-ene-3,4-diyl]dibenzene
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Overview
Description
1,1’-[4-(2-Methoxyphenyl)but-1-ene-3,4-diyl]dibenzene is a chemical compound with the molecular formula C23H22O It is known for its unique structure, which includes a methoxyphenyl group and a butene-diyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[4-(2-Methoxyphenyl)but-1-ene-3,4-diyl]dibenzene typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of a Grignard reagent, where a phenylmagnesium bromide reacts with a suitable methoxyphenylbutene precursor. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1,1’-[4-(2-Methoxyphenyl)but-1-ene-3,4-diyl]dibenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the double bond.
Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy group can be replaced by other substituents using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3)
Major Products
Oxidation: Formation of ketones or carboxylic acids
Reduction: Formation of saturated hydrocarbons
Substitution: Formation of halogenated or nitrated derivatives
Scientific Research Applications
1,1’-[4-(2-Methoxyphenyl)but-1-ene-3,4-diyl]dibenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1’-[4-(2-Methoxyphenyl)but-1-ene-3,4-diyl]dibenzene involves its interaction with specific molecular targets. The methoxy group and the butene-diyl linkage play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(p-Methoxyphenyl)-1-buten-3-one
- 4-Methoxybenzylideneacetone
- 4-(4-Methoxyphenyl)-3-buten-2-one
Uniqueness
1,1’-[4-(2-Methoxyphenyl)but-1-ene-3,4-diyl]dibenzene is unique due to its specific structural features, such as the methoxyphenyl group and the butene-diyl linkage These features confer distinct reactivity and properties compared to similar compounds
Properties
CAS No. |
650624-49-0 |
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Molecular Formula |
C23H22O |
Molecular Weight |
314.4 g/mol |
IUPAC Name |
1-(1,2-diphenylbut-3-enyl)-2-methoxybenzene |
InChI |
InChI=1S/C23H22O/c1-3-20(18-12-6-4-7-13-18)23(19-14-8-5-9-15-19)21-16-10-11-17-22(21)24-2/h3-17,20,23H,1H2,2H3 |
InChI Key |
FBLMQYRPORUOFC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C(C2=CC=CC=C2)C(C=C)C3=CC=CC=C3 |
Origin of Product |
United States |
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